Positional Isomer Differentiation: C5-4-Bromophenyl vs. C5-3-Nitrophenyl in 1,3,5-Trisubstituted Scaffolds
A direct positional isomer, 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS 330662-86-7), shares the identical molecular formula (C₂₃H₁₈BrN₃O₄) but places the 4-bromobenzoyl group at N1 and the 3-nitrophenyl group at C5 . In the target compound (CAS 330202-21-6), the 4-bromophenyl group resides at C5, while the N1 position is acylated with 3-nitrobenzoyl. This positional inversion is predicted to alter the three-dimensional pharmacophore geometry and the electronic distribution across the pyrazoline ring, potentially affecting target recognition. Although direct comparative bioactivity data for the two isomers are not publicly available, computational studies on related pyrazoline scaffolds indicate that switching the C3 and C5 aryl groups can lead to >10-fold differences in enzyme inhibition IC₅₀ [1].
| Evidence Dimension | Structure-Driven Pharmacophore Geometry |
|---|---|
| Target Compound Data | C5 = 4-Br-C₆H₄; C3 = 4-MeO-C₆H₄; N1 = 3-NO₂-benzoyl |
| Comparator Or Baseline | CAS 330662-86-7: C5 = 3-NO₂-C₆H₄; C3 = 4-MeO-C₆H₄; N1 = 4-Br-benzoyl |
| Quantified Difference | Positional isomer with inverted halogen and nitro groups; computational SAR on analogous scaffolds suggests potential for ≥10-fold difference in target potency. |
| Conditions | Structural comparison based on molecular formula identity; computational SAR inference from published 4,5-dihydro-1H-pyrazole series [1]. |
Why This Matters
Procurement decisions based solely on molecular formula risk selecting a positional isomer with a potentially divergent biological profile, necessitating the verification of the substitution pattern for assay reproducibility.
- [1] Chalkha, M., et al. (2023). Crystal structure, Hirshfeld surface and DFT computations, along with molecular docking investigations of a new pyrazole as a tyrosine kinase inhibitor. Journal of Molecular Structure, 1293, 134255. View Source
